molecular formula C8H7Cl2NO B13687935 2-Chloro-N-hydroxy-6-methylbenzimidoyl Chloride

2-Chloro-N-hydroxy-6-methylbenzimidoyl Chloride

Cat. No.: B13687935
M. Wt: 204.05 g/mol
InChI Key: ZQSNUPXQQAAYRQ-UHFFFAOYSA-N
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Description

2-Chloro-N-hydroxy-6-methylbenzimidoyl Chloride is an organic compound with the molecular formula C8H7Cl2NO It is a derivative of benzimidoyl chloride and is characterized by the presence of a chloro group, a hydroxy group, and a methyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-N-hydroxy-6-methylbenzimidoyl Chloride can be synthesized through the reaction of 2-chloro-6-methylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically proceeds under mild conditions and yields the desired product after purification .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-hydroxy-6-methylbenzimidoyl Chloride undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea under basic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzimidoyl derivatives.

Scientific Research Applications

2-Chloro-N-hydroxy-6-methylbenzimidoyl Chloride has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-hydroxy-6-methylbenzimidoyl Chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-methylbenzimidoyl Chloride: Lacks the hydroxy group, resulting in different reactivity and applications.

    N-hydroxy-6-methylbenzimidoyl Chloride:

Uniqueness

2-Chloro-N-hydroxy-6-methylbenzimidoyl Chloride is unique due to the presence of both chloro and hydroxy groups, which confer distinct reactivity and versatility in chemical synthesis. This combination of functional groups allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C8H7Cl2NO

Molecular Weight

204.05 g/mol

IUPAC Name

2-chloro-N-hydroxy-6-methylbenzenecarboximidoyl chloride

InChI

InChI=1S/C8H7Cl2NO/c1-5-3-2-4-6(9)7(5)8(10)11-12/h2-4,12H,1H3

InChI Key

ZQSNUPXQQAAYRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)C(=NO)Cl

Origin of Product

United States

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